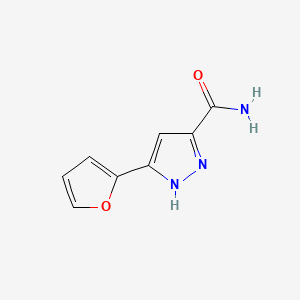

5-(2-furyl)-1H-pyrazole-3-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGPEEXOIQEIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 2 Furyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Conventional Synthetic Approaches

Conventional methods are the cornerstone for synthesizing the pyrazole (B372694) scaffold. These approaches are well-documented and offer versatile pathways to a wide range of pyrazole derivatives.

The formation of the pyrazole ring is most commonly achieved through the condensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon. nih.govnih.gov The choice of the 1,3-dielectrophile is crucial as it dictates the substitution pattern on the final pyrazole ring.

The Knorr pyrazole synthesis and related reactions represent the most classic and widely used method for pyrazole formation. nih.gov This approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com The reaction proceeds by initial condensation of hydrazine with one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov For the synthesis of a 5-(2-furyl) substituted pyrazole, the corresponding 1,3-diketone precursor would be 1-(2-furyl)butane-1,3-dione. The reaction with hydrazine would yield 5-(2-furyl)-3-methyl-1H-pyrazole. To obtain the desired 3-carboxamide, a precursor like a 1-(2-furyl)-2,4-dioxobutanoic acid derivative would be necessary. The regioselectivity of the cyclization can be influenced by the nature of the hydrazine substituent and the reaction conditions. mdpi.combeilstein-journals.org

Table 1: Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines

| 1,3-Diketone Precursor | Hydrazine Derivative | Catalyst/Solvent | Product | Reference |

| Substituted Acetylacetone | Hydrazine Hydrate (B1144303) | Ethylene Glycol | 1,3,5-substituted pyrazoles | mdpi.com |

| Ketones + Acid Chlorides (in situ) | Hydrazine | LiHMDS | 1,3,5-trisubstituted pyrazoles | beilstein-journals.org |

| β-ketoesters + Acid Chlorides (in situ) | Hydrazine | SmCl₃ | 3,4,5-substituted pyrazoles | nih.govbeilstein-journals.org |

Another significant pathway to pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. thepharmajournal.com This method first yields pyrazoline intermediates, which can then be oxidized to the corresponding aromatic pyrazoles. researchgate.netnih.gov For the target compound, a chalcone (B49325) precursor such as (E)-1-(2-furyl)-3-aryl-prop-2-en-1-one would be reacted with hydrazine. The reaction of chalcones with hydrazine hydrate in the presence of glacial acetic acid is a common method to produce 1-acetyl-pyrazoline derivatives. researchgate.netnih.gov Subsequent aromatization would lead to the pyrazole core. The use of substituted hydrazines, like phenylhydrazine, directly yields N-substituted pyrazolines. thepharmajournal.comnih.gov

Table 2: Pyrazole Synthesis from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product Type | Reference |

| (E)-3-(3-Isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-ones | Hydrazine Hydrate | Glacial Acetic Acid | 1-acetyl-pyrazoles | researchgate.net |

| 1-Adamantyl chalcone | Phenylhydrazine hydrochloride | Acetic acid, 80°C | 1-phenyl-pyrazoline derivatives | nih.gov |

| Aryl ketone + Aromatic aldehyde (in situ chalcone) | Phenylhydrazine Hydrate | Ethanol, 80°C | 1-phenyl-pyrazoline derivatives | thepharmajournal.com |

| 3,4,5-trimethoxyacetophenone + Aromatic aldehyde (in situ chalcone) | Hydrazine + Acetic Acid | - | N-1-acetyl-4,5-dihydropyrazoline | nih.gov |

A highly relevant and direct route for synthesizing precursors to 5-(2-furyl)-1H-pyrazole-3-carboxamide involves the use of furan-2,3-dione derivatives. nih.gov Specifically, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with hydrazone has been shown to produce 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. nih.gov This method is particularly advantageous as it directly installs the carboxylic acid functionality at the C3 position of the pyrazole ring. By analogy, reacting a 5-(2-furyl)furan-2,3-dione with hydrazine would be a plausible and efficient strategy to obtain 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, the direct precursor to the target amide. nih.govthermofisher.com Research has shown that condensation of furan-2,3-diones with arylhydrazines in refluxing benzene (B151609) can yield pyrazole-3-hydrazides. nih.gov

Table 3: Pyrazole Synthesis from Furan-2,3-diones

| Furan-2,3-dione Derivative | Hydrazine Derivative | Conditions | Product | Reference |

| 4-Benzoyl-5-phenylfuran-2,3-dione | Hydrazone | Heating, solventless | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | nih.gov |

| Furan-2,3-diones | Arylhydrazines | Benzene, reflux | Pyrazole-3-hydrazides | nih.gov |

| 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | Hydrazine Hydrate | One-pot | Pyrazolo[3,4-d]pyridazines | researchgate.net |

Once the precursor, 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, is synthesized, the final step is the formation of the amide bond. thermofisher.com This is a standard transformation in organic chemistry. A common method involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with ammonia (B1221849) or an amine. libretexts.orgyoutube.com For instance, the pyrazole-3-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding pyrazole-3-carbonyl chloride. nih.govresearchgate.net This activated intermediate can then be reacted with ammonia to yield the primary carboxamide, this compound. Alternatively, direct coupling of the carboxylic acid with an amine source using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) provides a milder route to the amide under neutral pH conditions. masterorganicchemistry.com

Table 4: Amide Formation from Pyrazole-3-carboxylic Acid

| Starting Material | Reagent(s) | Key Intermediate | Final Product | Reference |

| Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. N-nucleophile | Pyrazole-3-carbonyl chloride | Pyrazole-3-carboxamide/N-substituted amide | nih.govresearchgate.net |

| Carboxylic acid | Amine, High Heat | Ammonium carboxylate salt | Amide | masterorganicchemistry.com |

| Carboxylic acid | Amine, DCC | Active ester | Amide | masterorganicchemistry.com |

| Carboxylic acid | Amine, ZrCl₄ | - | Amide | rsc.org |

The pyrazole ring itself can undergo reactions with nucleophiles, although it is generally an electron-rich aromatic system and not prone to nucleophilic attack unless activated. tandfonline.compharmaguideline.com However, nucleophilic aromatic substitution (SNAr) can occur on pyrazole rings that bear a suitable leaving group, such as a halogen, and are activated by an electron-withdrawing group. tandfonline.com For instance, a 5-chloro-pyrazole derivative, activated by a formyl or nitro group, can react with various N-nucleophiles like pyrrolidine, piperidine, and morpholine (B109124) to afford the corresponding 5-substituted amino-pyrazoles in good yields. tandfonline.com While this specific reaction may not be the primary route to the title compound, it demonstrates a strategy for introducing nitrogen-based substituents onto a pre-formed pyrazole core, which is relevant for the synthesis of certain derivatives.

Cyclization Reactions

Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds to reduce environmental impact. These methods prioritize efficiency, the use of less hazardous materials, and energy conservation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity, often with reduced solvent usage. The synthesis of pyrazole derivatives, including those with furoyl moieties, has significantly benefited from this technology. researchgate.netfigshare.com A notable approach involves the reaction of furan-2-carbohydrazide (B108491) with compounds like 2-cyano-3-ethoxyacrylonitrile or ethyl-2-cyano-3-ethoxyacrylate under microwave irradiation. researchgate.netfigshare.com This method provides a rapid and efficient route to highly functionalized 5-amino-1H-pyrazole derivatives bearing the desired 2-furoyl group. researchgate.netfigshare.com

The general mechanism for this transformation involves a microwave-promoted nucleophilic addition, followed by an intramolecular cyclization and subsequent isomerization to yield the stable pyrazole ring. researchgate.net The efficiency of this method is highlighted by the high yields and significantly reduced reaction times compared to conventional heating methods. nih.gov This technique is not only time and resource-efficient but can also be performed using environmentally benign solvents like water, further underscoring its green credentials. nih.gov

| Precursors | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Furan-2-carbohydrazide and 2-cyano-3-ethoxyacrylonitrile | 5-amino-1-(furan-2-carbonyl)-1H-pyrazole-4-carbonitrile | Microwave irradiation | Good | researchgate.netfigshare.com |

| Chalcones and Hydrazine Hydrate | 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | Glacial Acetic Acid, Microwave (280 W, 10 min) | Good | nih.gov |

| Aryl Hydrazine and 3-Aminocrotononitrile | 1-Aryl-1H-pyrazole-5-amines | 1 M HCl in Water, Microwave (150°C, 10-15 min) | 70-90% | nih.gov |

| Propen-1-ones and Thiosemicarbazide | Pyrazole Carbothioamides | Sodium Hydroxide, Microwave Irradiation | High | researchgate.net |

Catalyst-Mediated Synthesis

The use of heterogeneous and reusable catalysts represents another cornerstone of green synthetic chemistry. These catalysts facilitate reactions with high efficiency and can be easily separated from the reaction mixture, minimizing waste and allowing for multiple reaction cycles. While a specific application of Fly Ash:H₂SO₄ for the target compound is not documented in the provided sources, the principle is well-illustrated by other solid acid catalysts.

Nano-silica sulfuric acid, for instance, has proven to be an effective and reusable catalyst for the synthesis of pyrazole derivatives via the condensation of 1,3-diketones and hydrazines under solvent-free thermal conditions. researchgate.netdntb.gov.ua This method is lauded for its simplicity, short reaction times, and high yields. researchgate.net

More advanced catalytic systems have also been developed. A recyclable magnetic nanocatalyst, Fe₃O₄@SiO₂@vanillin@thioglycolic acid, has been used for the mechanochemical three-component synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org This approach combines the benefits of a reusable magnetic catalyst with the solvent-free nature of mechanochemistry, offering excellent yields, operational simplicity, and adherence to green chemistry principles. rsc.org

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Nano-silica sulfuric acid | Condensation of 1,3-diketones and hydrazines | Solvent-free, high yields, short reaction time, reusable catalyst | researchgate.netdntb.gov.ua |

| Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | Three-component mechanochemical reaction | Eco-friendly, excellent yields, reusable magnetic catalyst, solvent-free | rsc.org |

Multi-step Synthetic Routes to Functionalized Derivatives

The core this compound structure serves as a versatile scaffold for the development of more complex, functionalized molecules and fused heterocyclic systems. These multi-step syntheses allow for precise control over the final molecular architecture.

Utilization of Hydrazonoyl Halides as Precursors

Hydrazonoyl halides are highly valuable precursors in heterocyclic synthesis due to their ability to generate nitrilimines in situ, which can then undergo 1,3-dipolar cycloaddition reactions. nih.govnih.gov This reactivity has been extensively exploited to synthesize a variety of derivatives based on the pyrazole framework.

For example, pyrazole-1-carbothioamides, which can be derived from the corresponding pyrazoles, react with hydrazonoyl halides in the presence of a base like triethylamine (B128534) to yield pyrazole-substituted thiazole (B1198619) derivatives. nih.gov This reaction proceeds through the initial formation of a thiohydrazonate intermediate, which undergoes intermolecular cyclization to form the thiazole ring. nih.gov Hydrazonoyl halides have also been used to construct complex systems where a 1,3,4-thiadiazole (B1197879) ring is linked to a pyrazole-thiazole core. nih.gov Furthermore, the reaction of hydrazonoyl halides with enaminones derived from a furan-pyrazole ketone leads to the formation of novel bipyrazolyl methanone (B1245722) derivatives. tandfonline.com

| Pyrazole Precursor | Hydrazonoyl Halide Type | Resulting Derivative | Reference |

|---|---|---|---|

| Pyrazole-1-carbothioamide | N-phenylhydrazonoyl chloride | Thiazolone derivatives | nih.gov |

| Thioamide derivative | Various substituted hydrazonoyl halides | 2,5-disubstituted thiazoles | nih.gov |

| 1,3,4-Oxadiazole-2-thiol linked to a pyrazole | Various substituted hydrazonoyl halides | N'-(1,3,4-thiadiazol-2(3H)-ylidene)carbohydrazide | nih.gov |

| Furan-pyrazole derived enaminone | Various substituted hydrazonoyl halides | Bipyrazolyl methanone derivatives | tandfonline.com |

Derivatization from Intermediate Pyrazole Carboxylic Acids

A common and versatile strategy for obtaining this compound involves the use of the corresponding pyrazole-3-carboxylic acid as a key intermediate. nih.gov This approach allows for the late-stage introduction of the carboxamide functionality, providing flexibility for creating a library of amide derivatives.

The synthesis typically begins with the construction of a pyrazole-3-carboxylate ester. This ester can then be hydrolyzed, usually under basic conditions with a reagent like sodium hydroxide, to yield the pyrazole-3-carboxylic acid. mdpi.com The final step is the conversion of this carboxylic acid to the target carboxamide. This transformation is a standard procedure in organic synthesis and can be achieved using various coupling agents or by converting the acid to a more reactive species like an acid chloride followed by reaction with ammonia or an amine.

This multi-step pathway provides multiple points for diversification. For instance, different substituents can be incorporated into the pyrazole ring during its initial formation, or a variety of amines can be used in the final amidation step to produce a range of N-substituted carboxamide derivatives.

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Formation of Pyrazole-3-carboxylate ester | Condensation of a β-ketoester with a hydrazine derivative | nih.gov |

| 2 | Hydrolysis to Pyrazole-3-carboxylic acid | NaOH in MeOH/Water | mdpi.com |

| 3 | Conversion to Pyrazole-3-carboxamide | Amine coupling agents (e.g., HATU, HOBt) or conversion to acid chloride (SOCl₂) followed by an amine | mdpi.com |

Formation of Related Heterocyclic Moieties

The furan-pyrazole scaffold is a robust building block for the synthesis of more elaborate heterocyclic systems, including thiazoles, thiadiazoles, and fused pyrano[2,3-d]thiazoles. These transformations often start from derivatives of the primary pyrazole core, such as pyrazole-1-carbothioamides or pyrazole-thiazoles.

Thiazoles: The Hantzsch thiazole synthesis is a classic method applied in this context, involving the reaction of a pyrazole-1-carbothioamide with an α-haloketone (like ω-bromoacetophenone) to form a 2-(pyrazol-1-yl)thiazole. nih.govyoutube.com This reaction provides a direct link between the pyrazole and thiazole rings.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from pyrazole-containing precursors. One route involves converting a pyrazole-thiazole-carbohydrazide into an intermediate oxadiazole-thiol, which is then reacted with hydrazonoyl halides to yield complex N'-substituted-1,3,4-thiadiazol-2(3H)-ylidene carbohydrazides. nih.gov Another approach involves the reaction of acetophenone (B1666503) hydrazones with a Vilsmeier-Haack complex to create pyrazol-1-yl-1,2,3-thiadiazole systems. researchgate.net

Pyrano[2,3-d]thiazoles: This fused tricyclic system can be constructed via a [4+2] cycloaddition reaction. nih.gov In this approach, a 5-hetarylmethylene derivative, prepared by the Knoevenagel condensation of a pyrazole-4-carbaldehyde with a 4-thioxo-2-thiazolidinone, acts as the diene. nih.govnih.gov Reaction of this diene with various dienophiles, such as N-arylmaleimides or acrylonitrile, affords the thiopyrano[2,3-d]thiazole derivatives fused with a pyrazole moiety. nih.govnih.govnih.gov

| Starting Pyrazole Derivative | Key Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | ω-bromoacetophenone | Thiazole | nih.gov |

| 2-(Pyrazol-1-yl)-thiazole-5-carbohydrazide | CS₂, NaOH, then Hydrazonoyl Halides | 1,3,4-Thiadiazole | nih.gov |

| 5-(Pyrazol-4-ylmethylene)-4-thioxo-2-thiazolidinone | N-Arylmaleimides, Acrylonitrile | Pyrano[2,3-d]thiazole | nih.govnih.gov |

Regioselective Synthesis Strategies

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant chemical challenge regarding the control of regioselectivity. The formation of the pyrazole ring, most commonly through the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system (chalcone), can potentially yield two different regioisomers. mdpi.com Therefore, the development of synthetic strategies that precisely control the orientation of the substituents on the pyrazole core is of paramount importance.

The regiochemical outcome of the cyclization is largely dictated by the reaction conditions and the electronic and steric properties of the precursor molecule. For the synthesis of 5-(2-furyl)-1H-pyrazoles, the primary strategies involve the careful selection of starting materials and the optimization of reaction parameters to favor the formation of the desired isomer over the alternative 3-(2-furyl) product.

One of the most fundamental and widely employed methods for pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com When an unsymmetrical diketone is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. The regioselectivity is often governed by the relative electrophilicity of these carbonyl groups. For instance, in a precursor like 1-(2-furyl)-1,3-butanedione, the carbonyl group adjacent to the furan (B31954) ring is influenced by its electron-donating nature, potentially making the other carbonyl group more susceptible to initial attack, which would lead to the desired 5-(2-furyl) pyrazole. The reaction pathway can often be directed by controlling the pH of the medium.

Another powerful and common strategy involves the cyclocondensation of a chalcone analog, specifically 1-(2-furyl)-3-aryl-2-propen-1-one, with hydrazine. nih.govorientjchem.org The reaction typically proceeds via a Michael addition of hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is generally high, as the initial addition of the hydrazine nucleophile to the β-position of the chalcone reliably leads to the substituent (the furyl group in this case) being placed at the C-5 position of the resulting pyrazole ring. nih.gov

Modern synthetic methods have also introduced catalytic systems to enhance regioselectivity. For example, the use of specific catalysts can promote the formation of one regioisomer over another, even in cases where traditional methods yield mixtures. nih.govmdpi.com

The following tables summarize the key aspects of these regioselective strategies.

Table 1: Overview of Regioselective Synthesis Strategies

| Strategy | Precursor Type | Key Intermediate | Regiochemical Control Factor | Expected Product |

|---|---|---|---|---|

| Knorr Pyrazole Synthesis | Unsymmetrical 1,3-Diketone (e.g., 1-(2-furyl)-4,4-dimethyl-1,3-pentanedione) | Hydrazone | pH control, steric hindrance, and electronic effects of substituents. | 5-(2-furyl)-1H-pyrazole derivative |

| Chalcone Cyclization | Furyl-containing Chalcone (e.g., 1-(2-furyl)-3-aryl-2-propen-1-one) | Pyrazoline | Initial Michael addition of hydrazine to the β-carbon of the enone system. | 5-(2-furyl)-1H-pyrazole derivative |

| Reaction with β-Enamino-ketoesters | β-Enamino-ketoester derived from a furyl ketone | Enhydrazine | The regioselectivity is predetermined by the structure of the enamino-ketoester. nih.gov | 5-(2-furyl)-1H-pyrazole derivative |

Table 2: Detailed Research Findings on Regioselective Pyrazole Synthesis

| Precursor | Reagents & Conditions | Findings on Regioselectivity | Product |

|---|---|---|---|

| Furyl Chalcone Analog | Hydrazine Hydrate, Ethanol, Reflux | The reaction proceeds via a [3+2] annulation, where the initial attack of the hydrazine at the β-carbon of the chalcone ensures high regioselectivity, leading to the 5-furyl substituted pyrazole. nih.gov | 5-(2-furyl)-1H-pyrazole |

| 4-Alkoxy-1,1,1-trifluoro-4-(2-furyl)-3-buten-2-one | Hydrazine derivative, Methanol, rt to 45 °C | The reaction with hydrazine derivatives on vinylogous β-diketones shows high regioselectivity, driven by the differing reactivity of the carbonyl groups. nih.gov | 5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole |

| 1-(2-furyl)-1,3-butanedione | Arylhydrazines, N,N-dimethylacetamide, Room Temperature | Condensation reactions of 1,3-diketones with arylhydrazines can be highly regioselective, often favoring the formation of the isomer where the bulkier or more electronically distinct substituent is at the 5-position. mdpi.com | 1-Aryl-5-(2-furyl)-3-methyl-1H-pyrazole |

Structure Activity Relationship Sar Studies of 5 2 Furyl 1h Pyrazole 3 Carboxamide Derivatives

Influence of Substituents on Biological Activity

The biological profile of 5-(2-furyl)-1H-pyrazole-3-carboxamide derivatives can be systematically optimized by strategic substitutions on its core structure. Research into this class of compounds has demonstrated that even minor chemical alterations can lead to substantial changes in activity, highlighting the importance of the pyrazole (B372694) nucleus as a pharmacologically significant scaffold. nih.govresearchgate.net

Substitutions on the Pyrazole Ring

The pyrazole ring offers multiple positions for substitution, primarily at the N-1 position, which can significantly modulate the molecule's physicochemical properties and biological activity. nih.govnih.gov The introduction of different substituents at this position is a common strategy to enhance potency and refine the pharmacological profile.

SAR studies on related 1-aryl-1H-pyrazole derivatives have shown that the nature and position of substituents on the aryl ring are critical. For instance, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives evaluated for trypanocidal activity, the presence of bromine (Br), chlorine (Cl), or a methyl group in the para-position of the N-1 aryl ring led to increased potency. nih.gov Similarly, the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been explored for anti-tubercular and anti-microbial properties, indicating that N-acylation is a viable modification strategy. nih.gov

Table 1: Effect of Pyrazole Ring Substitutions on Biological Activity of Related Pyrazole Derivatives

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference Compound Class | Citation |

|---|---|---|---|---|

| N-1 | Aryl group with para-substituents (Br, Cl, Methyl) | Increased trypanocidal potency | 1-Aryl-1H-pyrazole-imidazolines | nih.gov |

| N-1 | Acetyl group | Explored for anti-tubercular and anti-microbial activity | 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | nih.gov |

| N-1 | Thiocarbamoyl group | Promising monoamine oxidase B (MAO-B) inhibitory activity | 1-Thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | nih.gov |

Modifications of the Carboxamide Moiety

The carboxamide group at the C-3 position is a key functional group that often participates in crucial hydrogen bonding interactions with biological targets. nih.gov Altering this moiety can lead to derivatives with different activities, potencies, and target specificities.

One common modification is the conversion of the primary amide into secondary or tertiary amides by introducing substituents on the amide nitrogen. For example, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and showed potent inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov Another study on 1,5-diaryl pyrazoles revealed that modifying the amide linkage is critical for anti-bacterial activity, with the inclusion of a 4-piperidine moiety significantly enhancing efficacy. nih.gov The conversion of the carboxamide to a carbohydrazide (B1668358) represents another significant modification. chemspider.com Research on furan-2-carboxamides has shown that N-acylcarbohydrazides exhibit notable antibiofilm activity against Pseudomonas aeruginosa. nih.gov

Table 2: Influence of Carboxamide Moiety Modifications on Biological Activity

| Modification | Resulting Moiety | Observed Biological Activity | Citation |

|---|---|---|---|

| Substitution on amide nitrogen | N-Sulfamoylphenyl-carboxamide | Potent carbonic anhydrase inhibition | nih.gov |

| Substitution on amide nitrogen | Amide with 4-piperidine linkage | Enhanced anti-bacterial activity | nih.gov |

| Conversion of amide | Carbohydrazide | Core structure for further synthesis; related compounds show antibiofilm activity | chemspider.comnih.gov |

Impact of the Furan (B31954) Ring and its Modifications

Studies on related pyrazoline derivatives have emphasized the importance of the 2-furyl group. For example, compounds with a 2-furyl substituent at the fifth position of a pyrazoline ring have demonstrated remarkable anticonvulsant activity. utripoli.edu.ly The design of some antibiofilm agents has involved the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety, underscoring the recognized role of the furan core in biological interactions. nih.gov The synthesis of various furan-pyrazole hybrids is often pursued with the expectation that the combination of these two heterocyclic rings will generate potent new therapeutic agents. derpharmachemica.comresearchgate.net

Stereochemical Considerations and Enantioselectivity

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when modifications introduce chiral centers. This most commonly occurs with the reduction of the pyrazole ring to a dihydropyrazole (pyrazoline) or through the addition of chiral substituents. nih.gov

For instance, the synthesis of 4,5-dihydro-(1H)-pyrazole derivatives inherently creates a stereocenter at the C-5 position (and potentially at C-4, depending on substitution). nih.gov The biological activity of such chiral compounds can be highly dependent on the specific stereoisomer. Although detailed enantioselectivity studies for the title compound are not widely reported, research on related structures suggests that different enantiomers can have distinct potencies and pharmacological effects. In the development of pyrazole-based inhibitors, if a chiral center is present, it is often necessary to separate and evaluate the individual enantiomers to identify the more active form. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding the SAR of this compound derivatives at a molecular level. nih.govnih.gov Techniques such as molecular docking and quantum chemical calculations help to predict how these molecules interact with biological targets, guiding the design of more potent and selective analogs. nih.govnih.gov

Docking Studies and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. rsc.org For pyrazole carboxamide derivatives, docking studies have been instrumental in elucidating their mechanism of action.

For example, in the design of pyrazole derivatives as inhibitors of cruzipain, a key enzyme in Trypanosoma cruzi, docking studies were based on the known binding mode of a carboxamide-containing inhibitor. nih.gov These studies predicted that the carboxamide region of the pyrazole compounds forms strong interactions within the enzyme's active site. nih.gov Similarly, docking simulations of novel pyrazole-carboxamides in the active sites of human carbonic anhydrase I and II helped to rationalize their potent inhibitory activity. nih.gov In another context, docking of furan-2-carboxamides into the LasR protein of P. aeruginosa suggested a binding mode similar to that of known furanone inhibitors, providing a basis for their antibiofilm properties. nih.gov These studies consistently highlight that the carboxamide moiety often acts as a key hydrogen bond donor/acceptor, while the pyrazole and furan rings engage in hydrophobic or van der Waals interactions.

Table 3: Examples of Docking Studies on Related Pyrazole Carboxamide Derivatives

| Compound Class | Protein Target | Predicted Key Interactions | Citation |

|---|---|---|---|

| Pyrazole-carboxamides | Cruzipain (from T. cruzi) | Strong interaction of the carboxamide moiety with the active site. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Human Carbonic Anhydrase I & II | Binding within the enzyme active site, explaining inhibitory effects. | nih.gov |

| Furan-2-carboxamides | LasR (from P. aeruginosa) | Shared binding mode with related furanones, explaining antibiofilm activity. | nih.gov |

| Carbazole–thiazolidinone–pyrazole hybrids | VEGFR-2 | High binding affinity towards the receptor, similar to known inhibitors. | rsc.org |

Prediction of Binding Energy

Computational chemistry, particularly through molecular docking simulations, has become an indispensable tool for predicting the binding modes and affinities of pyrazole derivatives with their biological targets. eurasianjournals.com These methods calculate the binding energy, which is a key indicator of the stability and strength of the protein-ligand complex. A lower, more negative binding energy typically signifies a more stable interaction and higher binding affinity. nih.gov

In studies on novel 1H-pyrazole-3-carboxamide derivatives, a DNA minor groove binding model was developed to predict their interaction with DNA. jst.go.jpnih.gov The binding energy for several derivatives was calculated to determine their binding affinity. jst.go.jp For instance, the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) showed the strongest binding affinity, which was consistent with its predicted low binding energy. jst.go.jpnih.gov The analysis suggested that specific structural features, such as the cyclopropyl (B3062369) group, allowed for a better fit within the DNA minor groove, while the protonated nitrogen on the piperazine (B1678402) ring facilitated favorable interactions with the electronegative phosphate (B84403) backbone of DNA. jst.go.jp

Table 1: Predicted Binding Energies of Pyrazole-3-carboxamide Derivatives with DNA| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| pym-5 | -49.67 |

| pyz-5 | -44.56 |

| pym-55 | -30.91 |

| pym-n | -28.80 |

Similar molecular docking studies have been performed on other pyrazole carboxamide derivatives to evaluate their potential as inhibitors of various enzymes. For example, studies on inhibitors for human carbonic anhydrase (hCA) isoenzymes I and II revealed that the most active compounds had higher binding affinities (more negative binding scores) compared to the standard reference inhibitor, Acetazolamide (AAZ). nih.govnih.gov The negative binding energy values indicate that the formation of the ligand-protein complex is energetically favorable. nih.gov

Table 2: Binding Scores of Pyrazole-carboxamide Sulfonamide Derivatives with Carbonic Anhydrase Isoforms| Complex | Binding Score (kcal/mol) |

|---|---|

| hCA I@6a | -9.3 |

| hCA II@6a | -8.5 |

| hCA I@6b | -7.6 |

| hCA II@6b | -7.9 |

| hCA I@AAZ (Reference) | -6.0 |

| hCA II@AAZ (Reference) | -6.1 |

Pharmacophore Modeling and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov These studies are crucial for the rational design of more potent and selective drugs. nih.gov For pyrazole-3-carboxamide derivatives, SAR studies have identified key structural features required for potent biological activity. For instance, in a series of pyrazole derivatives designed as cannabinoid receptor (CB1) antagonists, specific substitutions were found to be critical for high affinity. nih.gov The essential requirements included a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

The insights gained from SAR studies are used to develop pharmacophore models. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and exert its effect. nih.gov These models serve as templates for identifying or designing new molecules with desired biological activity. researchgate.net For example, a five-point pharmacophore model, designated DDHRR_1, was developed for a series of matrix metalloproteinase (MMP)-9 inhibitors. nih.gov

Table 3: Features of the DDHRR_1 Pharmacophore Model for MMP-9 Inhibitors| Feature Type | Count | Description |

|---|---|---|

| Hydrogen Bond Donor (D) | 1 | A group capable of donating a hydrogen atom to form a hydrogen bond. |

| Hydrophobic (H) | 2 | Nonpolar groups that favorably interact with hydrophobic pockets of the target protein. |

| Aromatic Ring (R) | 2 | Planar, cyclic aromatic rings that can engage in pi-stacking or other interactions. |

Once a pharmacophore model is established, it becomes a powerful tool for lead optimization. researchgate.net This process involves systematically modifying the structure of a promising lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. acs.org For example, in an effort to optimize a hit compound against Trypanosoma cruzi, the imidazoline (B1206853) ring was replaced by a carboxamide group in an attempt to enhance the inhibition of the target enzyme, cruzipain. nih.gov This rational modification was based on the understanding that the carboxamide moiety could form strong interactions with the enzyme's active site. nih.gov Similarly, other lead optimization efforts have focused on modifying scaffolds to improve metabolic stability and oral bioavailability, ultimately leading to the discovery of lead candidates with superior drug-like properties. acs.org Through the iterative process of design, synthesis, and testing, guided by SAR and pharmacophore models, the this compound scaffold can be optimized to produce novel therapeutic agents.

Biological Activity and Mechanistic Investigations of 5 2 Furyl 1h Pyrazole 3 Carboxamide Derivatives

Antiproliferative and Anticancer Mechanisms

The pyrazole (B372694) nucleus is a well-established "biologically privileged" structure, and its derivatives have been a focal point in the development of new anticancer agents. najah.eduresearchgate.net Modifications to the pyrazole ring system have yielded compounds with improved potency and reduced toxicity. najah.edu The anticancer activity of these derivatives is often attributed to a variety of mechanisms, including the inhibition of critical cellular processes like cell division and signaling pathways essential for tumor growth and survival. najah.edu

A key mechanism through which certain pyrazole derivatives exert their anticancer effects is by interfering with microtubule dynamics. Microtubules, polymers of αβ-tubulin heterodimers, are crucial for cell division, motility, and intracellular transport. nih.gov Agents that disrupt microtubule polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis, making tubulin a prime target for cancer chemotherapy. nih.govnih.gov

Several studies have identified pyrazole carboxamide derivatives as effective tubulin polymerization inhibitors. mdpi.commdpi.com For instance, a pyrazole derivative, compound 1 , demonstrated potent antiproliferative activity against the colon-26 adenocarcinoma cell line with an IC₅₀ value of 8.4 nM and was found to inhibit tubulin polymerization at an IC₅₀ value of 3 μM. najah.edu Another study identified compound 5b , a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative, as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. mdpi.com These compounds often bind to the colchicine-binding site on tubulin, disrupting the microtubule network and inducing mitotic arrest and apoptosis. nih.govmdpi.com

Table 1: Tubulin Polymerization Inhibition by Pyrazole Derivatives

| Compound | Target Cell Line/Assay | IC₅₀ (μM) | Reference |

| Compound 1 | Tubulin Polymerization | 3 | najah.edu |

| Compound 18 | Tubulin Polymerization | 19 | mdpi.com |

| Compound 5b | Tubulin Polymerization | 7.30 | mdpi.com |

A major goal in cancer research is the discovery of compounds that can trigger apoptosis, or programmed cell death, a process often evaded by cancer cells. nih.gov Pyrazole derivatives have shown significant promise in this area. The induction of apoptosis is often a direct consequence of other mechanistic actions, such as tubulin inhibition or DNA damage. nih.govnih.gov

For example, the pyrrolyl-pyrazole-carboxamide derivative RS 2780 was found to inhibit proliferation and induce apoptosis in HeLa and colon carcinoma SW613-B3 cells. nih.gov This process was characterized by morphological and biochemical hallmarks including chromatin condensation, DNA fragmentation, and the activation of caspases, suggesting an interference with mitochondrial function. nih.gov Similarly, other pyrazole derivatives have been shown to provoke apoptosis by elevating levels of reactive oxygen species (ROS) and increasing caspase 3 activity in cancer cells. nih.gov Further studies have demonstrated that 1,3,5-trisubstituted-1H-pyrazole derivatives can inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins like Bax and p53, ultimately leading to cell death. nih.gov

DNA is another critical target for anticancer drugs. researchgate.net Certain 1H-pyrazole-3-carboxamide derivatives have been specifically investigated for their ability to bind to and interact with DNA, thereby inhibiting cancer cell proliferation. researchgate.net These interactions can occur through mechanisms such as binding to the minor groove of the DNA helix. researchgate.net

In one study, a series of novel 1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their DNA-binding properties. researchgate.net The compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) displayed the highest DNA-binding affinity with a K value of 1.06×10⁵ M⁻¹. researchgate.net This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA complex and induce cleavage of supercoiled plasmid pBR322 DNA, suggesting that DNA may be a key target for these pyrazole derivatives. researchgate.net Furan-containing heterocycles have also been noted for their DNA cleavage capabilities. acs.org

Kinases are crucial regulators of cell cycle progression and signal transduction, and their inhibition is a major strategy in targeted cancer therapy. najah.edumdpi.com Fms-like receptor tyrosine kinase 3 (FLT3) is a particularly attractive target for acute myeloid leukemia (AML), as mutations in this kinase are common and associated with a poor prognosis. nih.gov Cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, are key to cell cycle regulation, and their inhibition can induce cell cycle arrest and apoptosis. mdpi.com

Novel 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of these kinases. For example, compound 8t was designed that showed powerful activity against FLT3 with an IC₅₀ of 0.089 nM, and also inhibited CDK2/4 with IC₅₀ values of 0.719 nM and 0.770 nM, respectively. nih.gov The co-targeting of both FLT3 and CDKs is considered a promising strategy to overcome the rapid emergence of drug resistance in AML.

Table 2: Kinase Inhibition Profile of Pyrazole Carboxamide Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 8t | FLT3 | 0.089 | nih.gov |

| CDK2 | 0.719 | nih.gov | |

| CDK4 | 0.770 | nih.gov | |

| FN-1501 (Reference) | FLT3 | 2.33 | nih.gov |

| CDK2 | 1.02 | nih.gov | |

| CDK4 | 0.39 | nih.gov |

The antiproliferative effects of 5-(2-furyl)-1H-pyrazole-3-carboxamide derivatives have been validated in various cancer cell line models.

Colon-26 Adenocarcinoma: This murine colon cancer cell line is often used in cachexia-inducing tumor models. A pyrazole derivative (compound 1 ) demonstrated significant antiproliferative activity against the Colon-26 adenocarcinoma cell line with an IC₅₀ value of 8.4 nM, linked to its ability to inhibit tubulin polymerization. najah.edu

Acute Myeloid Leukemia (AML): AML is a hematologic malignancy where FLT3 mutations are a common driver. Consequently, pyrazole derivatives designed as FLT3 inhibitors show potent activity against AML cell lines. Compound 8t , a potent FLT3 inhibitor, exhibited a strong anti-proliferative effect on the MV4-11 AML cell line with an IC₅₀ of 1.22 nM. nih.gov The development of dual FLT3/CDK inhibitors is an active area of research to provide more durable responses in AML treatment.

Antimicrobial and Antifungal Activity Assessment

Beyond their anticancer properties, pyrazole derivatives, including those with furan (B31954) moieties, exhibit a broad spectrum of antimicrobial and antifungal activities. researchgate.net The pyrazole carboxamide structure is significant in agrichemistry, with many compounds developed as fungicides, insecticides, and herbicides.

The introduction of a 5-(4-nitrophenyl)furan group into a pyrazole scaffold has been shown to yield compounds with pronounced antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, as well as activity against Candida species. mdpi.com Other synthesized pyrazole analogues have shown high activity against E. coli and S. epidermidis, with one compound demonstrating an exceedingly low Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against E. coli.

In the realm of antifungal agents, pyrazole carboxamides have been extensively studied. A series of derivatives were tested in vitro against phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. While several pyrazole carboxamides showed notable antifungal activity, one isoxazole (B147169) pyrazole carboxylate derivative, 7ai , was particularly potent against R. solani, with an EC₅₀ value of 0.37 μg/mL. Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established mechanism for fungicides.

Table 3: Antimicrobial and Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value (μg/mL) | Reference |

| Pyrazole analogue (3 ) | Escherichia coli | MIC | 0.25 | |

| Pyrazole analogue (4 ) | Streptococcus epidermidis | MIC | 0.25 | |

| Pyrazole analogue (2 ) | Aspergillus niger | MIC | 1 | |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀ | 0.37 | |

| Pyrazole carboxamide 7bg | Alternaria porri | EC₅₀ | 11.22 | |

| Pyrazole carboxamide 7bg | Marssonina coronaria | EC₅₀ | 7.93 | |

| Pyrazole carboxamide 7bg | Cercospora petroselini | EC₅₀ | 27.43 | |

| Pyrazole carboxamide 7bg | Rhizoctonia solani | EC₅₀ | 4.99 |

Neuropharmacological Activities

Beyond their antimicrobial properties, pyrazole derivatives have been investigated for their effects on the central nervous system, showing potential as antidepressants, anticonvulsants, and enzyme inhibitors.

The search for novel antidepressant drugs has led to the exploration of various heterocyclic compounds, including pyrazoline derivatives, which are structurally related to pyrazoles. While specific studies on the antidepressant effects of this compound are not widely available, research on related structures provides insights into their potential. The activation of 5HT2A receptors is a known mechanism for antidepressant effects, and various heterocyclic compounds are being studied for this activity. manchesterorganics.com

Pyrazole derivatives have been a focus of research for the development of new anticonvulsant agents. A number of studies have synthesized and evaluated various pyrazole-based compounds for their ability to protect against seizures in different animal models. While direct studies on this compound are limited, the broader class of pyrazole carboxamides has shown significant promise.

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Pyrazole derivatives have been identified as potential MAO inhibitors. While specific inhibitory data for this compound is not detailed, related pyrazole structures have been shown to inhibit MAO enzymes.

Anti-inflammatory and Analgesic Pathways

Derivatives of the pyrazole scaffold are well-documented for their anti-inflammatory and analgesic properties. rjpbr.comnih.gov These effects are often attributed to their ability to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Research into various pyrazole derivatives has demonstrated their potential as effective anti-inflammatory agents. For instance, studies on novel pyrazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.govresearchgate.net Some of these compounds exhibited comparable or even superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib, with the added benefit of a reduced risk of gastrointestinal side effects. nih.govnih.gov The mechanism often involves selective inhibition of the COX-2 enzyme, which is a desirable trait for anti-inflammatory drugs as it is associated with a better safety profile compared to non-selective COX inhibitors. nih.govnih.gov

In addition to their anti-inflammatory effects, many pyrazole derivatives display potent analgesic properties. nih.govsciencescholar.us The analgesic action is not solely dependent on the inhibition of prostaglandin (B15479496) synthesis. For example, the pyrazole derivative FR140423, a selective COX-2 inhibitor, has been shown to possess morphine-like analgesic effects. nih.gov These effects were found to be reversible by the mu-opioid antagonist naloxone, suggesting a mechanism that involves the opioid system in addition to its anti-inflammatory action. nih.gov This dual mechanism of action presents a unique advantage for pain management. Further studies have highlighted that pyrazole compounds can also exert their effects through the nitric oxide/cGMP pathway and by modulating calcium channels. researchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Pyrazolyl benzenesulfonamide (B165840) derivatives | Carrageenan-induced rat paw edema | Exhibited comparable or better anti-inflammatory activity than indomethacin and celecoxib. nih.gov | nih.gov |

| LQFM039 (5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole) | Acetic acid-induced abdominal writhing, formalin test, carrageenan-induced paw edema | Demonstrated significant anti-inflammatory and analgesic effects. researchgate.net | researchgate.net |

| FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole) | Yeast-induced hyperalgesia, tail-flick test | Showed potent anti-hyperalgesic effects and morphine-like analgesic activity, blocked by naloxone. nih.gov | nih.gov |

| Pyrazolo[3,4-c]pyrazole derivatives | Not specified | Exhibited both analgesic and anti-inflammatory activities. sciencescholar.us | sciencescholar.us |

Receptor Antagonism (e.g., 5-HT2B receptor)

Beyond their role in inflammation and pain, pyrazole derivatives have been investigated for their ability to interact with various receptors in the central nervous system. The serotonin (B10506) 2B (5-HT2B) receptor, in particular, has emerged as a target of interest. The 5-HT2 receptor subfamily, which includes 5-HT2A, 5-HT2B, and 5-HT2C receptors, is implicated in a variety of physiological and pathological processes. google.com

Studies have shown that certain pyrazole derivatives can act as antagonists at 5-HT2 receptors. nih.gov For example, the 5-HT2B/2C receptor-selective antagonist SB 206553 has been shown to modulate the effects of 5-HT2 agonists on neuronal firing. nih.gov While much of the research has focused on the 5-HT2A and 5-HT2C receptors for conditions like psychosis and depression, the role of 5-HT2B receptor antagonism is an area of growing interest. google.com

The development of pyrazole-based compounds as receptor antagonists offers potential therapeutic avenues for a range of disorders. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent aryl hydrocarbon receptor (AHR) antagonists, which is a promising target in cancer immunology. rsc.org While direct evidence for this compound as a 5-HT2B receptor antagonist is specific, the broader class of pyrazole derivatives has demonstrated a clear potential for receptor modulation, indicating a promising direction for future research and drug discovery. google.com

Table 2: Receptor Antagonism by Pyrazole Derivatives

| Compound/Derivative Class | Receptor Target | Therapeutic Implication | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Aryl Hydrocarbon Receptor (AHR) | Cancer therapy | rsc.org |

| SB 206553 (a 5-HT2B/2C antagonist) | 5-HT2B/2C Receptors | Modulation of serotonin-mediated neuronal firing | nih.gov |

| 3-Phenyl-pyrazole derivatives | 5-HT2A Serotonin Receptor | Treatment of 5-HT2A mediated disorders | google.com |

Advanced Characterization and Analytical Techniques in Research of 5 2 Furyl 1h Pyrazole 3 Carboxamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-(2-furyl)-1H-pyrazole-3-carboxamide by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features.

Expected IR Data Table for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrazole (B372694) NH, Amide NH₂ | 3400-3100 (broad) |

| C-H Stretch | Furan (B31954) Ring, Pyrazole Ring | 3150-3000 |

| C=O Stretch | Amide (Amide I band) | ~1670 |

| N-H Bend | Amide (Amide II band) | ~1600 |

| C=N Stretch | Pyrazole Ring | 1550-1480 |

| C=C Stretch | Furan Ring, Pyrazole Ring | 1500-1400 |

The N-H stretching vibrations of the pyrazole ring and the primary amide would appear as broad bands in the high-frequency region. The carbonyl (C=O) stretching of the amide group, a strong and sharp peak, is one of the most diagnostic signals. The spectrum would also show characteristic peaks for the C=C and C=N bonds within the heterocyclic rings and the C-O-C ether linkage of the furan moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons). For this compound, distinct signals would be expected for the protons on the furan ring, the pyrazole ring, the pyrazole N-H, and the amide (-CONH₂) group. The chemical shifts (δ) and coupling patterns (J) would confirm the connectivity of the atoms. The furan protons typically appear in the aromatic region (δ 6.5-7.5 ppm), while the pyrazole C-H proton would also be in this range. The amide and pyrazole N-H protons would likely be observed as broad singlets that are exchangeable with D₂O.

¹³C-NMR Spectroscopy: This method probes the carbon skeleton. The spectrum would show separate signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide (typically δ 160-170 ppm) and the carbons of the furan and pyrazole rings in the aromatic region (δ 100-150 ppm).

Expected NMR Data Table for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Amide NH₂ | Broad singlet |

| ¹H | Pyrazole NH | Broad singlet |

| ¹H | Furan & Pyrazole CH | 6.5 - 8.0 |

| ¹³C | Amide C=O | 160 - 170 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₈H₇N₃O₂. The expected exact mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments such as the amide group (CONH₂) or the furan ring.

Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the conjugated π-electron systems within a molecule. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the conjugated system formed by the furan and pyrazole rings. The position and intensity of these bands are sensitive to the solvent environment.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Not all molecules fluoresce, but for those that do, this technique can provide insights into their electronic structure and environment. If this compound is fluorescent, its emission spectrum would be characterized by a maximum emission wavelength and a quantum yield, which are important for applications in areas like chemical sensing and bio-imaging.

Crystallographic Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of this compound can be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data would unambiguously confirm the molecular structure and reveal how the molecules are arranged in the solid state, including the planarity between the furan and pyrazole rings and the conformation of the carboxamide group.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furan |

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For pyrazole derivatives, this method provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and the conformation of the molecule. While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, the analysis of related structures, such as pyrazole-based hybrid derivatives, demonstrates the power of this technique. nih.gov For instance, studies on similar pyrazole analogs have successfully elucidated their crystal systems, space groups, and unit cell parameters, confirming the connectivity of the pyrazole, furan, and carboxamide moieties. nih.govcardiff.ac.uk

A theoretical study employing Density Functional Theory (DFT) on the constitutional isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, predicted a planar conformation for the molecule, a structural feature that would be definitively confirmed by single-crystal X-ray analysis. nih.govnih.govresearchgate.net

Table 1: Example Crystal Data for a Related Pyrazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | cardiff.ac.uk |

| Crystal System | Monoclinic | cardiff.ac.uk |

| Space Group | P21/c | cardiff.ac.uk |

| a (Å) | 9.3725(6) | cardiff.ac.uk |

| b (Å) | 20.0436(12) | cardiff.ac.uk |

| c (Å) | 15.3281(11) | cardiff.ac.uk |

Note: Data presented is for a structurally related compound to illustrate the type of information obtained from Single Crystal X-ray Diffraction.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.gov This analysis maps the regions of close contact between adjacent molecules, providing insights into hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

For pyrazole derivatives, Hirshfeld analysis reveals the significance of various intermolecular contacts. nih.gov For example, in a binuclear copper(II) pyrazole-containing complex, the analysis quantified the contributions of different interactions to the crystal packing, with H···H, H···Cl/Cl···H, and H···O/O···H contacts being the most significant. nih.gov These studies help in understanding the supramolecular assembly of the compounds. Although a specific Hirshfeld analysis for this compound is not available in the reviewed literature, analysis of related pyrazoles shows that intermolecular N–H···O hydrogen bonds are a common and critical feature, often linking molecules into chains or dimers. cardiff.ac.uk

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. In the synthesis of pyrazole derivatives, TLC on silica (B1680970) gel plates is routinely employed. researchgate.net Different solvent systems, such as mixtures of petroleum ether and benzene (B151609) or cyclohexane (B81311) and ethyl acetate, have been shown to effectively separate closely related pyrazole compounds. researchgate.net The visualization of spots can be achieved under UV light, allowing for a quick assessment of the reaction mixture's composition.

Semipreparative Chromatographic Enantioseparation

For chiral pyrazole derivatives, enantioseparation is crucial as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for this purpose. Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have demonstrated excellent chiral recognition abilities for 4,5-dihydro-1H-pyrazole derivatives. nih.gov Research has shown that these columns can achieve baseline separation of enantiomers under both normal and polar organic elution modes, with resolution values being exceptionally high in some cases. nih.gov This technique is vital for isolating individual enantiomers for further stereospecific pharmacological studies.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized compound, which, in conjunction with molecular weight data from mass spectrometry, establishes its molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₇N₃O₂. The structures of numerous novel pyrazole derivatives are routinely confirmed by ensuring the experimentally found elemental analysis values are within ±0.4% of the calculated theoretical values. nih.govresearchgate.net

Table 2: Theoretical Elemental Analysis for this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 50.26% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.69% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.98% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.74% |

| Total | | | | 177.163 | 100.00% |

Note: This table represents the calculated theoretical values.

Biochemical and Cell-Based Assays

To investigate the therapeutic potential of this compound, a variety of biochemical and cell-based assays would be employed. While specific assay results for this exact compound are not widely published, research on structurally similar furan- and pyrazole-containing carboxamides provides a clear indication of the types of biological evaluations undertaken for this class of molecules.

These compounds are frequently screened for their antimicrobial properties. researchgate.net In such assays, the compound's ability to inhibit the growth of various strains of bacteria and fungi is measured, often determining the minimum inhibitory concentration (MIC). For example, newly synthesized series of 1,3,4-thiadiazoles and 1,3-thiazoles containing a 5-(furan-2-yl)-pyrazoline moiety were evaluated for their in vitro activity against bacteria like Streptococcus pneumoniae and Escherichia coli, and fungi such as Aspergillus fumigatus and Candida albicans. researchgate.net

Furthermore, pyrazole carboxamides are often evaluated for their potential as anticancer agents. researchgate.netnih.gov Cell-based assays, such as the MTT assay, are used to determine the cytotoxic effects of the compounds on various cancer cell lines. nih.gov Other assays may investigate specific molecular targets, such as the activation of enzymes like pyruvate (B1213749) kinase M2 (PKM2), which is implicated in cancer metabolism. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |

| 1,3,4-Thiadiazoles |

| 1,3-Thiazoles |

| Lux cellulose-2 |

| Lux amylose-2 |

| Streptococcus pneumoniae |

| Escherichia coli |

| Aspergillus fumigatus |

In Vitro Biological Activity Evaluation

In vitro biological activity evaluation is a cornerstone of drug discovery, providing the initial assessment of a compound's potential therapeutic effects using non-living organisms or isolated cellular components. While specific data on the antimicrobial or antioxidant activity of "this compound" is not extensively detailed in the available research, studies on analogous pyrazole structures reveal the broad-spectrum biological activities characteristic of this chemical class.

For instance, a series of 3,5-disubstituted pyrazole-1-carboxamides were synthesized and evaluated for their antimicrobial properties. nih.gov These studies are fundamental in identifying the potential of these compounds as antibacterial or antifungal agents. nih.gov Similarly, other pyrazole derivatives have been assessed for different biological activities. For example, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) were evaluated for their antidiabetic and antioxidant capabilities. nih.gov Pyz-1, in particular, demonstrated notable antioxidant and radical scavenging abilities in various assays. nih.gov

These evaluations of related pyrazole compounds underscore the diverse biological potential within this class of molecules. nih.govnih.gov

Cell Proliferation Assays

Cell proliferation assays are critical tools for assessing the antiproliferative or cytotoxic potential of chemical compounds, particularly in cancer research. These assays measure the ability of a compound to inhibit the growth of cancer cell lines. While specific cell proliferation data for "this compound" is limited, research on closely related pyrazole carboxamide derivatives highlights their potential as anticancer agents.

A study investigating novel 1H-pyrazole-3-carboxamide derivatives demonstrated significant inhibitory effects against human colorectal carcinoma (HCT116) and human hepatocellular carcinoma (HepG2) cell lines. nih.gov The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Another study focused on 5-amino pyrazole derivatives, which were tested for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov The evaluation involved multiple assays, including the Trypan Blue exclusion assay, MTT assay, and [³H] thymidine (B127349) incorporation assay, to confirm the antiproliferative effects. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Carboxamide Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC₅₀ (µM) |

|---|---|---|---|

| 1H-pyrazole-3-carboxamide derivative (pym-1) | HCT116 | Not Specified | >50 |

| 1H-pyrazole-3-carboxamide derivative (pym-2) | HCT116 | Not Specified | 25.4 |

| 1H-pyrazole-3-carboxamide derivative (pym-3) | HCT116 | Not Specified | 11.2 |

| 1H-pyrazole-3-carboxamide derivative (pym-4) | HCT116 | Not Specified | 12.8 |

| 1H-pyrazole-3-carboxamide derivative (pym-1) | HepG2 | Not Specified | >50 |

| 1H-pyrazole-3-carboxamide derivative (pym-2) | HepG2 | Not Specified | 31.6 |

| 1H-pyrazole-3-carboxamide derivative (pym-3) | HepG2 | Not Specified | 15.8 |

| 1H-pyrazole-3-carboxamide derivative (pym-4) | HepG2 | Not Specified | 17.8 |

This table is interactive. Users can sort and filter the data.

DNA Cleavage Assays

DNA cleavage assays are employed to determine if a compound can induce single-strand or double-strand breaks in DNA, a mechanism that can lead to cell death and is a target for some anticancer drugs. This is often studied using plasmid DNA, such as pBR322.

Research on certain 1H-pyrazole-3-carboxamide derivatives has shown that they can interact with and cleave DNA. nih.govjst.go.jp In these experiments, supercoiled plasmid DNA is incubated with the test compound. jst.go.jp The different forms of DNA (supercoiled, nicked circular, and linear) are then separated by agarose (B213101) gel electrophoresis. researchgate.net A compound with DNA cleavage activity will convert the supercoiled form into the nicked or linear forms. researchgate.net One study demonstrated that a specific 1H-pyrazole-3-carboxamide derivative exhibited cleavage activity on pBR322 plasmid DNA, suggesting that DNA could be a potential target for this class of compounds. nih.govjst.go.jp This interaction with DNA may contribute to their observed antiproliferative effects. jst.go.jp

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in pharmacology to identify molecules that can selectively block the activity of specific enzymes involved in disease processes. Pyrazole carboxamide derivatives have been investigated as inhibitors of various enzymes.

For example, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. The inhibitory potential is quantified by the inhibition constant (Kᵢ).

In another study, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide was identified as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in acute liver injury. nih.gov

Future Directions and Therapeutic Potential of 5 2 Furyl 1h Pyrazole 3 Carboxamide Research

Development of Novel Derivatized Scaffolds

A primary focus of ongoing research is the strategic modification of the 5-(2-furyl)-1H-pyrazole-3-carboxamide core to generate novel derivatized scaffolds with enhanced potency, selectivity, and improved physicochemical properties. nih.gov The pyrazole (B372694) ring is a versatile starting point for creating new molecular architectures. nih.gov Medicinal chemists are actively exploring substitutions at various positions on both the pyrazole and furan (B31954) rings, as well as modifications to the carboxamide group.

For instance, research into related pyrazole carboxamides has led to the synthesis of 1H-benzofuro[3,2-c]pyrazoles, although in some cases, this has resulted in unintended furan ring-opening to yield different pyrazole derivatives. nih.gov Other efforts have focused on creating 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives to probe their effects on cancer cell lines. nih.gov The development of hybrid molecules, which combine the pyrazole-carboxamide motif with other pharmacologically active structures, is another promising avenue. This strategy aims to create compounds with multi-target activity or to enhance the activity against a single target. A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives, for example, identified potent anthelmintic agents through systematic modifications of the core structure. tcgls.com These synthetic efforts highlight the adaptability of the pyrazole scaffold in generating diverse chemical matter for biological screening. mdpi.com

| Derivative/Scaffold Class | Key Structural Modification | Reported Biological Activity/Target Area | Reference |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide Derivatives | Substitution with cyclopropylureido and piperazinyl-methylphenyl groups | Anticancer; DNA binding | nih.gov |

| 1H-Benzofuro[3,2-c]pyrazole Derivatives | Fusion of a benzofuran (B130515) ring to the pyrazole core | Anticancer (Tumor cell growth inhibition) | nih.gov |

| 1-Methyl-1H-pyrazole-5-carboxamide Derivatives | N-methylation of the pyrazole ring and various side chains | Anthelmintic (Anti-parasitic nematode) | tcgls.com |

| 3-Aryl-1-arylmethyl-1H-pyrazole-5-carboxamide Derivatives | Addition of aryl and arylmethyl groups to the pyrazole core | Modulators of apoptosis or autophagy in lung cancer cells | nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

While initial research on pyrazole-based compounds often targets well-established biological families like protein kinases, future investigations are expanding to novel and less-explored targets. researchgate.net The structural plasticity of the this compound framework allows it to interact with a wide range of biomolecules, opening up new therapeutic possibilities.

Recent studies on related pyrazole carboxamides have identified DNA as a potential target. nih.gov Certain derivatives have been shown to bind to the minor groove of DNA and induce cleavage of plasmid DNA, suggesting a mechanism of action relevant to cancer therapy. nih.gov In a different therapeutic area, the design of 5-aryl-pyrazole-3-carboxamide derivatives has yielded highly selective agonists for the cannabinoid 2 (CB2) receptor, which have shown potential in treating inflammatory conditions like colitis. nih.gov This highlights a shift towards designing agents for G-protein coupled receptors (GPCRs) with high selectivity to avoid off-target effects, such as the psychoactive effects associated with CB1 receptor activation. nih.gov

Furthermore, the pyrazole carboxamide scaffold has been successfully adapted to target enzymes outside of the kinase family. Derivatives have been developed as potent fungicides by targeting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. researchgate.net Other research has explored pyrazole-containing hybrids as inhibitors of enzymes like H+/K+ ATPase and carbonic anhydrase II, demonstrating the broad applicability of this chemical class. researchgate.net The continued screening of these compounds against diverse biological targets is expected to uncover new mechanisms and therapeutic applications. mdpi.com

Advanced Computational Modeling for Drug Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of derivatives of this compound. Advanced modeling techniques are being used to predict how structural modifications will affect a compound's binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

Molecular docking studies are routinely employed to visualize and predict the binding modes of novel pyrazole derivatives within the active sites of their target proteins. For example, docking simulations have been used to understand the interactions of pyrazole-carboxamides with carbonic anhydrase and to rationalize their inhibitory activity. nih.gov Beyond static docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding interactions. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are being applied to understand the fundamental electronic properties of the core scaffold. A theoretical study on the parent molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, elucidated its structural and electronic properties, revealing a planar conformation and high electronic stability, which are critical for molecular interactions. nih.gov Such computational analyses provide crucial information for the rational design of new molecules with desired electronic and structural features for enhanced biological activity. nih.gov These computational methods, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are essential for prioritizing synthetic targets and reducing the likelihood of late-stage failures in drug development. nih.govekb.eg

Translation to Preclinical and Clinical Investigations

A critical goal of current research is to translate promising this compound derivatives from in vitro discovery to in vivo preclinical and, eventually, clinical investigations. This transition requires rigorous evaluation in cellular and animal models to establish efficacy and safety.